molecular formula C17H20N2O2S B11336474 1-(3-methoxyphenyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(3-methoxyphenyl)-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11336474
M. Wt: 316.4 g/mol
InChI Key: UROQFVKQUURCFM-UHFFFAOYSA-N
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Description

1-(3-METHOXYPHENYL)-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclopenta[d]pyrimidin-2-one core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYPHENYL)-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[d]pyrimidin-2-one core, followed by the introduction of the 3-methoxyphenyl and propan-2-ylsulfanyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYPHENYL)-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the aromatic ring or the cyclopenta[d]pyrimidin-2-one core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

1-(3-METHOXYPHENYL)-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

    Material Science: The compound’s unique structure allows it to be used in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYPHENYL)-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or inflammation. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-METHOXYPHENYL)-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
  • 1-(3-METHOXYPHENYL)-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-THIONE

Uniqueness

1-(3-METHOXYPHENYL)-4-(PROPAN-2-YLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific substitution pattern and the presence of both methoxy and propan-2-ylsulfanyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-propan-2-ylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C17H20N2O2S/c1-11(2)22-16-14-8-5-9-15(14)19(17(20)18-16)12-6-4-7-13(10-12)21-3/h4,6-7,10-11H,5,8-9H2,1-3H3

InChI Key

UROQFVKQUURCFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC(=O)N(C2=C1CCC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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